molecular formula C4H3N5O2 B061097 1-(1,2-oxazol-5-yl)-2H-tetrazol-5-one CAS No. 175904-78-6

1-(1,2-oxazol-5-yl)-2H-tetrazol-5-one

Cat. No. B061097
M. Wt: 153.1 g/mol
InChI Key: NANVFWLFFSDZOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,2-oxazol-5-yl)-2H-tetrazol-5-one is a chemical compound that has been widely used in scientific research. It is a tetrazole derivative that has been synthesized and studied for its various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 1-(1,2-oxazol-5-yl)-2H-tetrazol-5-one is not fully understood. However, it has been suggested that it may act on various neurotransmitter systems, including the GABAergic and glutamatergic systems. It may also modulate the activity of ion channels and receptors, leading to its various physiological effects.

Biochemical And Physiological Effects

1-(1,2-oxazol-5-yl)-2H-tetrazol-5-one has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anticonvulsant effects and may be useful in the treatment of epilepsy. Additionally, it has been studied for its effects on synaptic plasticity and may have potential in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(1,2-oxazol-5-yl)-2H-tetrazol-5-one in lab experiments is its high purity and yield. The synthesis method has been optimized for these parameters, making it a reliable source for research studies. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are many potential future directions for research on 1-(1,2-oxazol-5-yl)-2H-tetrazol-5-one. One direction is to further investigate its effects on neurotransmitter systems and ion channels. Another direction is to study its potential as a treatment for neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, it may be useful to investigate its potential as an anti-inflammatory and analgesic agent in humans. Overall, 1-(1,2-oxazol-5-yl)-2H-tetrazol-5-one has many potential applications in scientific research, and further studies are needed to fully understand its mechanism of action and potential therapeutic uses.

Synthesis Methods

The synthesis of 1-(1,2-oxazol-5-yl)-2H-tetrazol-5-one involves the reaction of 5-amino-1,2,3-oxathiazole-4-carboxylic acid with sodium azide and acetic anhydride. The resulting product is then treated with hydrochloric acid to give the final compound. This method has been optimized for high yield and purity and has been used in various research studies.

Scientific Research Applications

1-(1,2-oxazol-5-yl)-2H-tetrazol-5-one has been used in various scientific research studies, including medicinal chemistry, pharmacology, and neuroscience. It has been studied for its potential as an anti-inflammatory, anticonvulsant, and analgesic agent. It has also been investigated for its effects on neurotransmitter release and synaptic plasticity.

properties

CAS RN

175904-78-6

Product Name

1-(1,2-oxazol-5-yl)-2H-tetrazol-5-one

Molecular Formula

C4H3N5O2

Molecular Weight

153.1 g/mol

IUPAC Name

4-(1,2-oxazol-5-yl)-1H-tetrazol-5-one

InChI

InChI=1S/C4H3N5O2/c10-4-6-7-8-9(4)3-1-2-5-11-3/h1-2H,(H,6,8,10)

InChI Key

NANVFWLFFSDZOP-UHFFFAOYSA-N

Isomeric SMILES

C1=C(ON=C1)N2C(=O)N=NN2

SMILES

C1=C(ON=C1)N2C(=O)NN=N2

Canonical SMILES

C1=C(ON=C1)N2C(=O)N=NN2

synonyms

5H-Tetrazol-5-one,1,2-dihydro-1-(5-isoxazolyl)-(9CI)

Origin of Product

United States

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